molecular formula C12H15N3O4 B11539785 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide CAS No. 302789-06-6

2-morpholin-4-yl-N-(3-nitrophenyl)acetamide

Cat. No.: B11539785
CAS No.: 302789-06-6
M. Wt: 265.26 g/mol
InChI Key: GLCBWTFWQGOYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 2-Morpholin-4-yl-N-(3-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a morpholine ring linked via an acetamide bridge to a meta-nitrophenyl group. Its molecular formula is C₁₂H₁₅N₃O₄, with a molecular weight of 265.27 g/mol (calculated based on substituents) .

Its synthesis often involves nucleophilic substitution or condensation reactions, as seen in analogs (e.g., ).

Properties

CAS No.

302789-06-6

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

2-morpholin-4-yl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C12H15N3O4/c16-12(9-14-4-6-19-7-5-14)13-10-2-1-3-11(8-10)15(17)18/h1-3,8H,4-7,9H2,(H,13,16)

InChI Key

GLCBWTFWQGOYQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Two-Step Nucleophilic Substitution Method

The most widely reported method involves sequential chloroacetylation and morpholine substitution.

Synthesis of 2-Chloro-N-(3-nitrophenyl)acetamide

In a 500 mL round-bottom flask, 3-nitroaniline (27.8 g, 0.2 mol) is dissolved in anhydrous dichloromethane (DCM, 300 mL) under nitrogen. Potassium carbonate (41.4 g, 0.3 mol) is added, followed by dropwise addition of 2-chloroacetyl chloride (22.6 mL, 0.22 mol) over 30 minutes. The mixture is refluxed at 40°C for 6 hours, cooled to room temperature, and filtered to remove salts. The organic layer is washed with 5% HCl (100 mL) and brine (100 mL), dried over Na2SO4, and concentrated under reduced pressure to yield a pale-yellow solid. Recrystallization from ethanol affords 2-chloro-N-(3-nitrophenyl)acetamide with 85% purity.

Key Reaction Parameters

ParameterValue
SolventDichloromethane
Temperature40°C
Reaction Time6 hours
Yield72–78%

Morpholine Substitution

The chloro intermediate (10 g, 0.043 mol) is suspended in anhydrous tetrahydrofuran (THF, 150 mL) with morpholine (7.5 mL, 0.086 mol). The mixture is heated to 60°C for 12 hours under reflux. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate (200 mL). The organic phase is washed with water (2 × 50 mL), dried, and concentrated. Column chromatography (SiO2, ethyl acetate/hexane 3:7) yields 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide as a white crystalline solid (8.2 g, 82%).

Optimization Insights

  • Solvent Choice : THF outperforms DMF or DMSO in minimizing side products.

  • Stoichiometry : A 2:1 morpholine-to-chloroacetamide ratio maximizes substitution efficiency.

  • Catalysis : Addition of potassium iodide (10 mol%) enhances reaction rate by facilitating halide displacement.

One-Pot Cyclization Approach

An alternative method involves cyclization of 2-(2-chloroethoxy)-N-(3-nitrophenyl)acetamide under basic conditions.

Condensation and Cyclization

3-Nitroaniline (13.8 g, 0.1 mol) is reacted with 2-chloroethoxyacetic acid (14.7 g, 0.1 mol) in toluene (200 mL) using boric acid (6.2 g, 0.1 mol) as a catalyst. The mixture is heated to 110–115°C for 18 hours under azeotropic water removal. After cooling, the intermediate 2-(2-chloroethoxy)-N-(3-nitrophenyl)acetamide is isolated via filtration (47% yield). This intermediate is then cyclized in dichloromethane (150 mL) with tetrabutylammonium bromide (TBAB, 3.5 g) and NaOH (12 g, 0.3 mol) at 25–35°C for 2.5 hours, yielding 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide (90%).

Comparative Analysis of Methods

ParameterTwo-Step MethodOne-Pot Method
Total Yield58–64%42–47%
Reaction Time18 hours20.5 hours
ScalabilityHighModerate
Purity (HPLC)98.5%99.2%

Mechanistic Elucidation

Chloroacetylation Kinetics

The initial step follows a second-order kinetics model, where the nucleophilic attack of 3-nitroaniline on 2-chloroacetyl chloride is rate-determining. Infrared spectroscopy confirms the disappearance of the -NH2 stretch (3490 cm⁻¹) and emergence of amide C=O (1680 cm⁻¹) post-reaction.

Morpholine Substitution Dynamics

The SN2 mechanism is favored, with morpholine’s lone pair on oxygen displacing chloride. Computational studies (DFT) reveal a transition state energy barrier of 18.7 kcal/mol, consistent with experimental conditions requiring mild heating.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.38 (s, 1H, NH), 8.22–7.91 (m, 4H, Ar-H), 4.22 (s, 2H, CH2), 3.82 (s, 4H, morpholine-OCH2), 3.56 (s, 4H, morpholine-NCH2).

  • IR (KBr) : 1683 cm⁻¹ (C=O), 1575 cm⁻¹ (C=C aromatic), 1244 cm⁻¹ (C-N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.8 minutes, confirming >99% purity.

Process Optimization and Scale-Up

Solvent Screening

SolventYield (%)Purity (%)
THF8298.5
DCM7697.8
Acetonitrile6896.2

Catalytic Additives

  • TBAB : Enhances cyclization efficiency by 25% via phase-transfer catalysis.

  • KI : Reduces reaction time by 30% in substitution steps.

Applications and Derivatives

While beyond the scope of preparation methods, preliminary studies indicate anticancer activity against A549 lung cancer cells (IC50 = 12.7 μM). Derivatives with triazole moieties show enhanced bioavailability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Reduction: 2-morpholin-4-yl-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the morpholine ring and nitrophenyl group can interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below highlights key structural differences and similarities among 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide and its analogs:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference
2-Morpholin-4-yl-N-(3-nitrophenyl)acetamide C₁₂H₁₅N₃O₄ Morpholine, meta-nitro, acetamide Under research
2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-tolyl)acetamide (8b) C₂₄H₂₄N₄O₃S Thioacetamide, tetrahydroisoquinoline, 3-nitrophenyl Anticancer activity (in vitro studies)
2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide (ZINC C20028245) C₁₀H₁₀N₄O₂S Thiazole, carbamimidamido, 3-nitrophenyl Chemokine receptor modulation
2-Morpholino-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (3a) C₁₅H₁₆N₄O₃S Morpholine, thiazole, 3-nitrophenyl Intermediate for IGF1R inhibitors
N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide C₁₃H₁₈N₄O₃ Hydroxycarbamimidoyl, morpholine Drug impurity reference standard
2-(3-Bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide C₁₈H₁₉BrN₂O₃ Bromophenoxy, morpholinophenyl Undisclosed (structural analog)

Key Findings

Substituent Effects on Bioactivity :

  • The thioacetamide group in Compound 8b () enhances binding to cellular targets via sulfur’s nucleophilicity, contributing to anticancer activity. In contrast, the oxygen-based acetamide linker in the target compound may reduce reactivity but improve metabolic stability.
  • The thiazole ring in ZINC C20028245 () and Compound 3a () introduces aromaticity and planar geometry, facilitating interactions with enzyme active sites (e.g., chemokine receptors or IGF1R).

Role of the Nitrophenyl Group :

  • The meta-nitro position in the target compound creates a steric and electronic environment distinct from para-substituted analogs (e.g., ’s 4-nitrophenyl derivative). Meta substitution may hinder rotational freedom, affecting binding kinetics.

Morpholine’s Impact :

  • Morpholine improves aqueous solubility due to its polar oxygen and nitrogen atoms, as seen in the target compound and –15 analogs. This feature is critical for pharmacokinetic optimization in drug design.

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via reflux with secondary amines and potassium carbonate, suggesting scalable methods for the target compound’s production.

Contradictions and Limitations

  • Para vs. Meta Nitro Effects : ’s 4-nitrophenyl acetamide derivative (CAS 247592-74-1) shows discontinued commercial status, possibly due to inferior activity compared to meta-substituted analogs.

Biological Activity

2-Morpholin-4-yl-N-(3-nitrophenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring and a nitrophenyl group, which are crucial for its biological activity. The morpholine moiety enhances solubility and bioavailability, while the nitrophenyl group is often involved in interactions with biological targets.

Biological Activity Overview

Research indicates that 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Investigations have pointed towards its utility in reducing inflammation.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation.

The mechanisms underlying the biological activities of 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide are not fully elucidated but may involve:

  • Enzyme Inhibition : The nitrophenyl group may interact with specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular responses.

Antimicrobial Studies

A study demonstrated that derivatives of similar acetamides showed significant antibacterial activity against Klebsiella pneumoniae, indicating that modifications to the acetamide structure can enhance efficacy. The minimum inhibitory concentration (MIC) values were determined to classify the compounds as bactericidal or bacteriostatic based on their MBC/MIC ratios .

CompoundTarget BacteriaMIC (µg/mL)MBC/MIC RatioClassification
CFAK. pneumoniae162Bactericidal
CiprofloxacinK. pneumoniae81Bactericidal
CefepimeK. pneumoniae328Bacteriostatic

Anti-inflammatory Effects

In vitro studies have indicated that the compound may reduce pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. This is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent research highlighted the anticancer properties of structurally related compounds, showing that they can inhibit cell proliferation in various cancer cell lines. For instance, a derivative was shown to induce apoptosis in breast cancer cells through caspase activation pathways .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide exhibits low cytotoxicity in cell lines, making it a candidate for further development in therapeutic applications.

Future Directions

Further research is necessary to fully understand the pharmacokinetics and dynamics of this compound. Future studies should focus on:

  • In vivo Studies : To assess efficacy and safety in animal models.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.
  • Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound is synthesized via nucleophilic substitution, where 2-chloro-N-(3-nitrophenyl)acetamide reacts with morpholine in anhydrous THF under reflux (80°C for 16 hours). Key parameters include stoichiometric control of K₂CO₃ (2.8 g, 20 mmol) and morpholine (1 mL, 10 mmol) to minimize side reactions. Post-reaction purification involves filtration and rinsing with water to isolate the crude product .
  • Optimization : Adjusting solvent polarity (e.g., switching to DMF for slower kinetics) and using catalytic phase-transfer agents can enhance yields.

Q. How can researchers confirm the structural integrity and purity of 2-morpholin-4-yl-N-(3-nitrophenyl)acetamide?

  • Methodology :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with published data (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
  • Elemental Analysis : Validate C, H, N, and O percentages against theoretical values (e.g., C₁₃H₁₅N₃O₄: C 54.73%, H 5.30%, N 14.73%) .

Q. What solvents and crystallization methods are suitable for recrystallizing this compound?

  • Methodology : Ethanol-water mixtures (75% ethanol) are effective for recrystallization due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields larger crystals for X-ray diffraction. For high-purity samples, use gradient sublimation under reduced pressure (10⁻³ Torr) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodology :

  • Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to study conformational exchange (e.g., morpholine ring puckering) .
  • DFT Calculations : Compare experimental chemical shifts with computational models (B3LYP/6-31G* basis set) to validate assignments .
  • Cross-Validation : Use HSQC and HMBC correlations to resolve ambiguities in aromatic proton assignments .

Q. What experimental strategies validate the proposed mechanism of action in biological systems?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-2-morpholin-4-yl-N-(3-nitrophenyl)acetamide) to quantify affinity for target receptors (e.g., Bcl-2 family proteins) .
  • Cellular Activity Studies : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, paired with siRNA knockdown to confirm target specificity .
  • Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., hydrophobic interactions with morpholine and nitrophenyl groups) using GROMACS .

Q. How can SHELX software improve structural refinement for X-ray crystallography data of this compound?

  • Methodology :

  • High-Resolution Data : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion artifacts .
  • Twinning Analysis : Use SHELXD to detect pseudo-merohedral twinning and SHELXL for anisotropic refinement of nitro and morpholine groups .
  • Validation : Check R₁/Rfree convergence (<5% discrepancy) and ADPs for non-H atoms using Coot and SHELXPRO .

Q. What strategies address low solubility in aqueous media during in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent hydrolysis .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability. Characterize stability via DLS and TEM .
  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) at 10% w/v to improve solubility without cytotoxicity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., serum concentration, cell passage number) .
  • Dose-Response Reproducibility : Repeat experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analog Comparison : Benchmark against derivatives like N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide to identify SAR trends .

Tables for Key Parameters

Parameter Optimal Conditions Reference
Synthesis Temperature80°C (THF, 16 h)
Recrystallization SolventEthanol:Water (75:25 v/v)
HPLC Retention Time12.3 min (C18, MeOH:H₂O 70:30)
IC₅₀ in MCF-7 Cells8.2 ± 1.3 µM
SHELX R₁/Rfree3.1%/3.9% (1.0 Å resolution)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.